

Physicochemical Characteristics of 2-(ethylthio)phenothiazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *10H-Phenothiazine, 2-(ethylthio)-*

Cat. No.: *B054462*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(ethylthio)phenothiazine is a derivative of the phenothiazine heterocyclic system, a core structure in many centrally acting drugs. Phenothiazines are well-established as a class of compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The substitution at the 2-position of the phenothiazine ring, in this case with an ethylthio group, can significantly influence the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(ethylthio)phenothiazine, intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Data

A summary of the key chemical and physical data for 2-(ethylthio)phenothiazine is presented below. For comparative purposes, data for the parent compound, phenothiazine, is also included where available for 2-(ethylthio)phenothiazine, as specific experimental values for the latter are not extensively documented in publicly accessible literature.

Table 1: Physicochemical Properties of 2-(ethylthio)phenothiazine

Property	Value	Reference
IUPAC Name	2-(ethylthio)-10H-phenothiazine	[1] [2]
Synonyms	2-Ethylthiophenothiazine	[1]
CAS Number	46815-10-5	[1] [2]
Molecular Formula	C ₁₄ H ₁₃ NS ₂	[1] [2]
Molecular Weight	259.4 g/mol	[1] [2]
Melting Point	100 °C	[3]
Boiling Point	Data not available	
logP (XLogP3)	5	[1]
pKa	Data not available	
Solubility	Data not available	

Table 2: Physicochemical Properties of Phenothiazine (for comparison)

Property	Value	Reference
Boiling Point	371 °C	[4]
Water Solubility	2 mg/L (25 °C)	[5]
Solubility in Organic Solvents	Soluble in ether and hot acetic acid; sparingly soluble in chloroform and petroleum ether.	[5]
pKa	~23 (in DMSO)	[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for standardized and reproducible research. The following sections outline established experimental protocols applicable to phenothiazine derivatives.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small, powdered sample of 2-(ethylthio)phenothiazine is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Octanol-Water Partition Coefficient (logP)

The Shake-Flask Method is a classical approach for the experimental determination of logP.

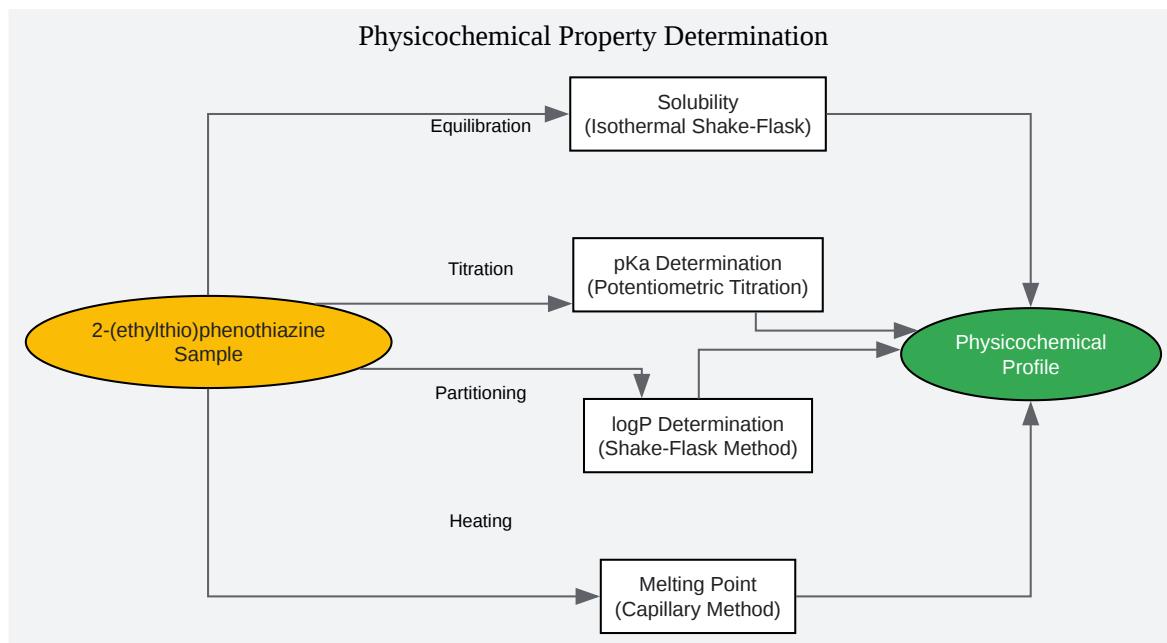
Protocol:

- Prepare a saturated solution of 2-(ethylthio)phenothiazine in both n-octanol and water (or a suitable buffer like PBS, pH 7.4).
- Add a known volume of the n-octanol-saturated aqueous phase and the water-saturated n-octanol phase to a flask.
- Add a small, accurately weighed amount of 2-(ethylthio)phenothiazine.
- The flask is shaken for a prolonged period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
- The two phases are then separated by centrifugation.
- The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- logP is the logarithm of the partition coefficient.

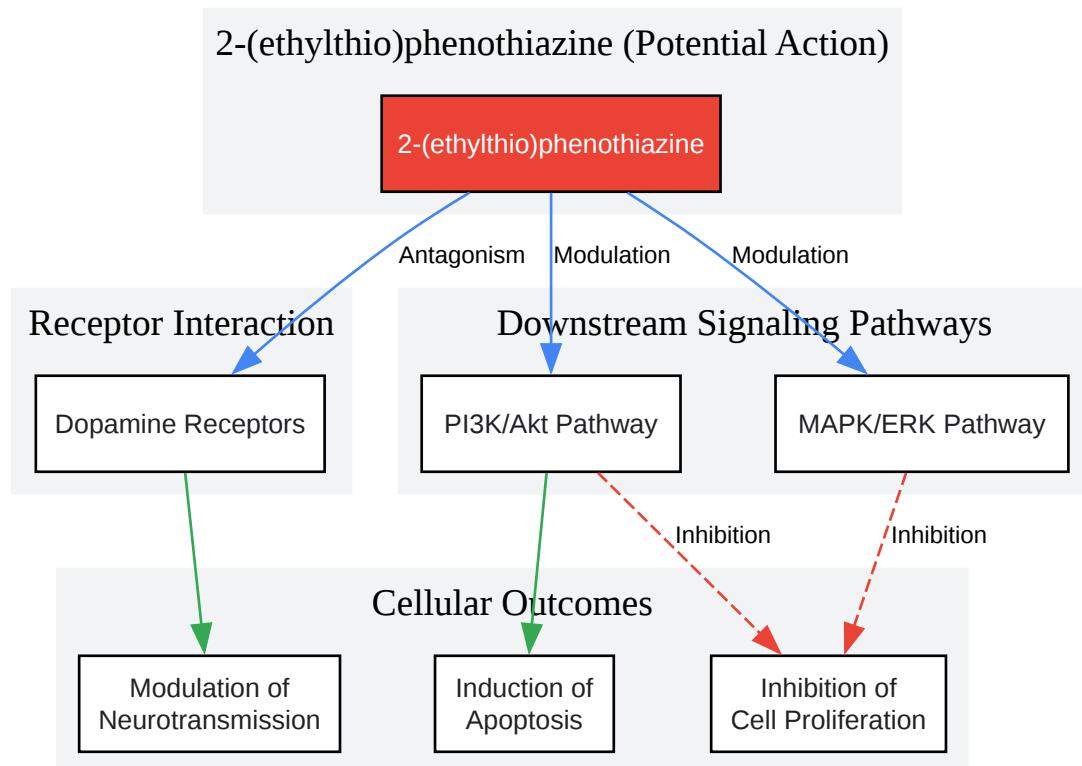
Determination of Acid Dissociation Constant (pKa)

The pKa of a compound can be determined using potentiometric titration or UV-Vis spectrophotometry.


Potentiometric Titration Protocol:

- Dissolve an accurately weighed amount of 2-(ethylthio)phenothiazine in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
- Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group.
- Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
- Plot the pH of the solution against the volume of titrant added.
- The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Potential Biological Activity and Signaling Pathways


Phenothiazine derivatives are known to exert their biological effects through interaction with various cellular targets and signaling pathways. While specific data for 2-(ethylthio)phenothiazine is limited, the general mechanisms of action for this class of compounds provide a basis for potential areas of investigation.

Phenothiazines are well-known antagonists of dopamine receptors, which is the primary mechanism for their antipsychotic effects.^{[6][7][8][9]} Furthermore, many phenothiazine derivatives have demonstrated potential as anticancer agents by influencing key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK/ERK and PI3K/Akt pathways.^{[10][11]}

[Click to download full resolution via product page](#)

Experimental workflow for determining key physicochemical properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. QSAR and drug design of phenothiazine derivatives as antituberculars [wisdomlib.org]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. daneshyari.com [daneshyari.com]
- 4. Phenothiazine - Wikipedia [en.wikipedia.org]
- 5. Phenothiazine CAS#: 92-84-2 [m.chemicalbook.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The possible role of dopamine in phenothiazine-induced hypothermia in rats: an application to DA hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Characteristics of 2-(ethylthio)phenothiazine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b054462#physicochemical-characteristics-of-2-ethylthio-phenothiazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com